![molecular formula C9H11FO B2473660 (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1567976-15-1](/img/structure/B2473660.png)
(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol
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Description
(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol, also known as 4-fluoro-α-methylphenethyl alcohol, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a chiral alcohol with a molecular formula of C10H13FO and a molecular weight of 172.21 g/mol.
Scientific Research Applications
Organic Synthesis and Material Science
- Synthetic Methodologies : The development of practical, pilot-scale methods for the synthesis of fluorinated biphenyls, which are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. These methodologies address challenges such as cost, safety, and environmental impact associated with traditional synthesis routes (Qiu et al., 2009).
- Chemosensors : The application of fluorinated phenols in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, highlighting the role of fluorinated compounds in analytical chemistry (Roy, 2021).
Optoelectronics and Photophysics
- Organic Light-Emitting Diodes (OLEDs) : The use of fluorinated compounds in the development of materials for OLED applications. For example, BODIPY-based materials, including fluorinated versions, serve as active materials in OLED devices, offering potential as metal-free infrared emitters (Squeo & Pasini, 2020).
Environmental and Health Safety
- Flame Retardants : Investigation of novel brominated flame retardants, including fluorinated versions, in various matrices (e.g., indoor air, dust, consumer goods). These studies aim to understand their occurrence, environmental fate, and potential risks, highlighting the environmental aspects of using fluorinated compounds in industry (Zuiderveen et al., 2020).
Analytical Techniques
- Gas Chromatography : Characterization of natural flavors and aromas in plants, such as the mushroom-like flavor in Melittis melissophyllum, using gas chromatography. This includes the identification of fluorinated alcohols like 1-octen-3-ol, showcasing the role of fluorinated compounds in analytical and flavor chemistry (Maggi et al., 2012).
properties
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVPOAUVOHRHX-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol |
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